molecular formula C12H21NO3 B580318 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane CAS No. 1330766-08-9

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane

Cat. No. B580318
M. Wt: 227.304
InChI Key: XKTZALADSXGEHI-UHFFFAOYSA-N
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Description

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1330766-08-9 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate . It is a white to yellow solid at room temperature .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a white to yellow solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Application in Organic Chemistry: Synthesis of Tropane Alkaloids

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the “3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Methods of Application or Experimental Procedures

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Results or Outcomes Obtained

The result of this process is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is used in the synthesis of tropane alkaloids . The review compiled the most relevant achievements in these areas .

Application in Drug Discovery: Synthesis of 2-Azabicyclo[3.2.1]octanes

Summary of the Application

2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .

Methods of Application or Experimental Procedures

The synthetic approaches to access this bicyclic architecture are summarized in the review . These approaches highlight its presence in the total synthesis of several target molecules .

Results or Outcomes Obtained

The result of this process is the synthesis of 2-Azabicyclo[3.2.1]octanes, which are used in the field of drug discovery . The review compiled the most relevant achievements in these areas .

Application in Pesticide Development: Synthesis of Novel Pesticides

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold is employed in the synthesis of novel pesticides . This is due to its excellent performance as a 5-HT3 receptor antagonist pharmacophore . The introduction of lactam and imine moieties to the scaffold is aimed to improve the nematicidal activity .

Methods of Application or Experimental Procedures

A series of novel compounds combining tropane, lactam, and imine moieties were synthesized . The synthetic approaches to access this bicyclic architecture are summarized in the review .

Results or Outcomes Obtained

The result of this process is the synthesis of novel pesticides that were screened against the root-knot nematodes M. incognita and pinewood nematodes B. xylophilus .

Safety And Hazards

The compound is labeled as an irritant . The safety information includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of these biological activities and the development of new synthetic methodologies .

properties

IUPAC Name

tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTZALADSXGEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane

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